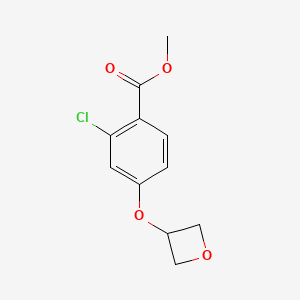

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate

Beschreibung

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is an ester derivative of benzoic acid featuring a chlorine substituent at the 2-position and an oxetane ring connected via an ether linkage at the 4-position. This compound is synthesized via nucleophilic substitution, where 3-bromooxetane reacts with methyl 2-chloro-4-hydroxybenzoate in anhydrous dimethyl sulfoxide (DMSO) in the presence of potassium carbonate (K₂CO₃) . The product is isolated as a yellow oil, with structural confirmation provided by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . Its primary application lies in medicinal chemistry, serving as an intermediate for synthesizing bioactive molecules such as 2-chloro-4-(oxetan-3-yloxy)benzohydrazide, a potent inhibitor of Rho/myocardin-related transcription factors .

Eigenschaften

Molekularformel |

C11H11ClO4 |

|---|---|

Molekulargewicht |

242.65 g/mol |

IUPAC-Name |

methyl 2-chloro-4-(oxetan-3-yloxy)benzoate |

InChI |

InChI=1S/C11H11ClO4/c1-14-11(13)9-3-2-7(4-10(9)12)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 |

InChI-Schlüssel |

VYERITIVROMWOX-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=C(C=C1)OC2COC2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate typically involves the esterification of 2-chloro-4-(oxetan-3-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale, yield, and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-Chlor-4-(Oxetan-3-yloxy)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und Methanol zu ergeben.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wobei die spezifischen Bedingungen und Reagenzien von der gewünschten Transformation abhängen.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid, Natriumethoxid oder primäre Amine in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid in wässrigen Lösungen.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Benzoate mit verschiedenen funktionellen Gruppen, die die Chlorgruppe ersetzen.

Hydrolyse: 2-Chlor-4-(Oxetan-3-yloxy)benzoesäure und Methanol.

Oxidation und Reduktion: Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-Chlor-4-(Oxetan-3-yloxy)benzoat ist nicht gut dokumentiert, aber es ist wahrscheinlich, dass er Interaktionen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren beinhaltet. Das Vorhandensein der Chlorgruppe und des Oxetanrings kann seine Reaktivität und Bindungsaffinität beeinflussen und zu seiner biologischen Aktivität beitragen.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro group and oxetane ring may influence its reactivity and binding affinity, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-Chloro-4-Cyclopropoxybenzoate

- Synthesis : Prepared via reaction of methyl 2-chloro-4-hydroxybenzoate with bromocyclopropane in DMSO and K₂CO₃, yielding 65% of a colorless oil .

- Key Differences : Replacing the oxetane group with a cyclopropoxy substituent reduces steric bulk but introduces a smaller, more strained three-membered ring. This may alter electronic properties and reactivity in downstream reactions.

Methyl 2-Chloro-5-Cyclopropylbenzoate

- Synthesis : Synthesized via Suzuki-Miyaura coupling of methyl 5-bromo-2-chlorobenzoate with cyclopropylboronic acid (Method G), achieving 83% yield as a yellow oil .

- Comparison: The cyclopropyl group at the 5-position (vs.

Benzoate Esters with Oxetane Substituents

N-(Substituted Phenyl)-2-[(Oxetan-3-yloxy)Methyl]Anilines

Compounds such as N-(4-fluorophenyl)-2-[(oxetan-3-yloxy)methyl]aniline (1g) and N-(4-bromophenyl)-2-[(oxetan-3-yloxy)methyl]aniline (1h) share the oxetane moiety but are aniline derivatives rather than esters. These compounds exhibit moderate yields (69–86%) and are characterized as yellow oils .

- Reactivity Contrast : Unlike this compound, these anilines undergo electrophilic aromatic substitution rather than ester hydrolysis or hydrazide formation.

General Alkyl Benzoate Esters

Methyl Benzoate and Derivatives

Simple alkyl benzoates (e.g., methyl, ethyl, butyl) are widely studied for their low toxicity and applications in cosmetics and pharmaceuticals .

- Toxicity Context : While this compound lacks explicit toxicity data, alkyl benzoates generally exhibit low acute toxicity (e.g., methyl benzoate LD₅₀ > 2,000 mg/kg in rats) .

Data Tables

Table 2: Reactivity in Downstream Reactions

Key Findings and Implications

Synthetic Efficiency : this compound demonstrates moderate-to-high utility in synthesizing hydrazide derivatives, though its cyclopropoxy analog achieves higher yields in similar reactions .

Steric and Electronic Effects : The oxetane group’s larger size and oxygen atom may enhance solubility and hydrogen-bonding capacity compared to cyclopropoxy substituents, influencing drug-likeness in medicinal chemistry.

Safety Profile : While specific toxicity data for this compound is lacking, its handling precautions align with general benzoate esters, which prioritize avoiding inhalation and dermal contact .

Biologische Aktivität

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and herbicidal activities, as well as its structural characteristics that may influence these activities.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a chloro group and an oxetane ring. Its molecular formula is . The unique structural features of this compound suggest that it may interact with biological systems in various ways.

Biological Activity

1. Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial properties. This compound may function as an antimicrobial agent due to the presence of both aromatic and halogenated structures, which are known to enhance biological activity.

A comparative analysis of related compounds shows varying degrees of antimicrobial efficacy:

| Compound Name | Structure Highlights | Antimicrobial Activity |

|---|---|---|

| Methyl 2-chloro-4-methoxybenzoate | Contains a methoxy group | Moderate |

| Methyl 4-(oxetan-3-yloxy)benzoate | Lacks chlorine substitution | Low |

| Methyl 2-bromo-4-(oxetan-3-yloxy)benzoate | Contains bromine instead of chlorine | High |

The presence of the chloro group in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial effectiveness.

2. Herbicidal Activity

Research suggests that this compound may also exhibit herbicidal properties. Compounds with similar functional groups have been shown to inhibit plant growth by interfering with key biochemical pathways, such as photosynthesis and amino acid synthesis.

Case Studies and Research Findings

A study conducted on structurally related compounds demonstrated that modifications in halogen substitutions significantly influenced biological activity. For instance, the introduction of a bromine atom instead of chlorine resulted in enhanced reactivity and biological potency in certain cases.

Another investigation into the herbicidal effects of benzoate derivatives revealed that variations in side chains could modulate the degree of inhibition on target plant species. This suggests that this compound might be optimized for specific applications in agriculture.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve:

- Disruption of Cell Membranes : The hydrophobic nature of the oxetane ring may facilitate incorporation into lipid bilayers, disrupting membrane integrity.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to cell death in microbes and plants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.